

Anipamil In Vivo: A Technical Guide to its Pharmacokinetics and Pharmacodynamics

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Compound of Interest

Compound Name: Anipamil

Cat. No.: B1666041

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Introduction

Anipamil is a phenylalkylamine calcium channel blocker and a long-acting analog of verapamil. [1] It has been investigated for its potential in treating cardiovascular diseases, including hypertension and arrhythmias.[1][2] This technical guide provides a comprehensive overview of the available in vivo pharmacokinetic and pharmacodynamic data for **Anipamil**, along with detailed experimental protocols from key studies.

Pharmacokinetics

Comprehensive in vivo pharmacokinetic data for **Anipamil**, including specific parameters for absorption, distribution, metabolism, and excretion (ADME), are not extensively available in the public domain. **Anipamil** is a long-acting analogue of verapamil, and as such, its pharmacokinetic profile is expected to share some similarities with verapamil, though with a longer duration of action.

Due to the limited availability of specific quantitative data for **Anipamil**, the following table summarizes the known pharmacokinetic parameters of its parent compound, Verapamil, in rats, which may serve as a general reference.

Disclaimer: The following data pertains to Verapamil and should not be directly extrapolated to **Anipamil** without further dedicated studies.

Table 1: In Vivo Pharmacokinetic Parameters of Verapamil in Rats

Parameter	Value	Species	Route of Administration	Source
Volume of Distribution (Vd)	2.99 ± 0.57 L/kg (steady state)	Rat	Intravenous	[3]
	5.08 ± 0.54 L/kg (beta phase)			
Plasma Clearance (CLp)	40.4 ± 9.73 mL/min/kg	Rat	Intravenous	[3]
Terminal Half-life (T1/2)	1.59 ± 0.46 h	Rat	Intravenous	
Mean Residence Time (MRT)	1.26 ± 0.12 h	Rat	Intravenous	
Oral Bioavailability (F)	0.02 ± 0.01	Rat	Oral	

Verapamil is known to undergo extensive first-pass metabolism in the liver, which contributes to its low oral bioavailability. It is highly bound to plasma proteins. The metabolism of Verapamil is complex and involves multiple cytochrome P450 enzymes, primarily CYP3A4.

Pharmacodynamics

The in vivo pharmacodynamic effects of **Anipamil** have been primarily investigated in the context of its cardiovascular actions.

Cardiovascular Effects in Anesthetized Rats

In anesthetized rats, intravenous administration of **Anipamil** produced a dose-dependent decrease in blood pressure and heart rate. This was associated with a reduction in peripheral resistance. At higher doses, evidence of myocardial depression was observed. **Anipamil** also caused a notable increase in blood flow and conductance in the heart, liver, and skeletal

muscle, while decreasing blood flow in the kidneys, intestine, and spleen, particularly at higher doses.

Table 2: Hemodynamic Effects of Intravenous **Anipamil** in Anesthetized Rats

Dose (mg/kg, i.v.)	Change in Mean Arterial Pressure	Change in Heart Rate	Change in Peripheral Resistance
1	Dose-dependent fall	Dose-dependent fall	Fall
2.5	Dose-dependent fall	Dose-dependent fall	Fall
5	Dose-dependent fall	Dose-dependent fall	Fall (with evidence of myocardial depression)

Source:

Table 3: Effects of Intravenous **Anipamil** on Regional Blood Flow in Anesthetized Rats

Organ/Vascular Bed	Effect on Blood Flow	Effect on Conductance
Heart	Increased	Increased
Liver	Increased	Increased
Skeletal Muscle	Increased	Increased
Kidneys	Decreased (especially at high doses)	Decreased
Intestine	Decreased (especially at high doses)	Decreased
Spleen	Decreased (especially at high doses)	Decreased

Source:

Antiarrhythmic Effects in Pigs

In a study on anesthetized pigs with myocardial ischemia, **Anipamil** was investigated for its antiarrhythmic properties. A high dose of **Anipamil** (5.0 mg/kg + 0.50 mg/kg/min infusion) was associated with a higher incidence of ventricular tachycardia in the early phase of ischemia compared to controls. In later phases, both low (1.0 mg/kg + 0.10 mg/kg/min infusion) and high doses of **Anipamil** tended to reduce ventricular tachycardia but not ventricular fibrillation.

Experimental Protocols

Cardiovascular and Regional Blood Flow Study in Anesthetized Rats

Objective: To determine the effects of intravenous **Anipamil** on cardiovascular parameters and regional blood flow in anesthetized rats.

Animal Model: Male Sprague-Dawley rats.

Anesthesia: Pentobarbitone.

Surgical Preparation:

- Catheterization of a femoral artery for blood pressure monitoring and blood sampling.
- Catheterization of a femoral vein for drug administration.
- Catheterization of the left ventricle via the right carotid artery for microsphere injection.

Experimental Procedure:

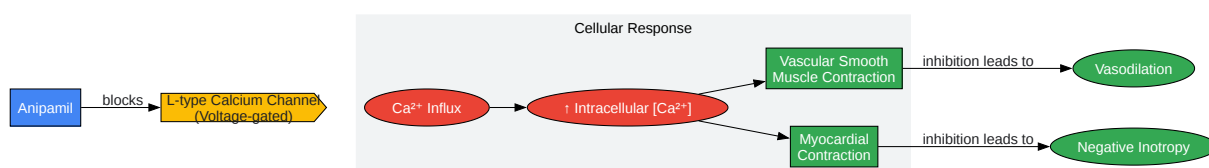
- A baseline measurement of cardiovascular parameters (blood pressure, heart rate) and regional blood flow is taken.
- Blood flow is determined using the microsphere injection method. Microspheres labeled with either ^{57}Co or ^{113}Sn are injected into the left ventricle.
- A reference blood sample is withdrawn from the femoral artery at a constant rate during the microsphere injection to calculate cardiac output.

- **Anipamil** is administered intravenously at doses of 1, 2.5, or 5 mg/kg.
- One hour after **Anipamil** administration, a second microsphere injection (with the alternate isotope) is performed to measure post-treatment blood flow.
- At the end of the experiment, the animals are euthanized, and organs are harvested to determine the radioactivity and calculate regional blood flow.

Source:

Visualizations

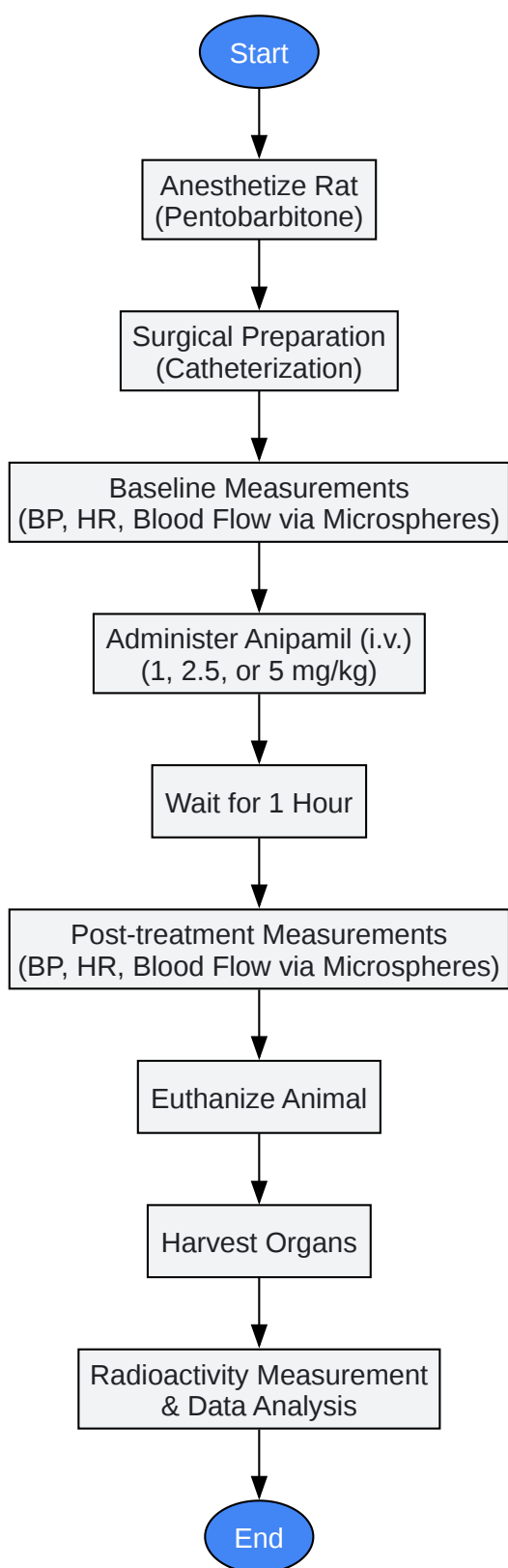
Signaling Pathway: Mechanism of Action of Anipamil



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Caption: Mechanism of action of **Anipamil** as a calcium channel blocker.

Experimental Workflow: Cardiovascular Study in Rats



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Caption: Workflow for the in vivo study of **Anipamil**'s cardiovascular effects.

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References

- 1. Anipamil - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Intravenous verapamil kinetics in rats: marked arteriovenous concentration difference and comparison with humans - PubMed [pubmed.ncbi.nlm.nih.gov]
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